Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate
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Overview
Description
Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate is an organic compound with the molecular formula C13H15NO6. It is characterized by the presence of a furan ring, an acrylate group, and an aspartate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate typically involves the esterification of L-aspartic acid with dimethyl sulfate, followed by the acylation of the resulting ester with 3-(furan-2-yl)acryloyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate group can be reduced to form saturated esters.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester and amide groups under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate involves its interaction with specific molecular targets. The furan ring and acrylate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The compound’s effects are mediated through the inhibition of enzymes and the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,4-furandicarboxylate: Contains a furan ring and two ester groups.
N,N-Dimethyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Features a furan ring and a pyridine moiety.
Furan-2,3-dione derivatives: Oxidized forms of furan compounds.
Uniqueness
Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate is unique due to its combination of a furan ring, an acrylate group, and an aspartate moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
833485-50-0 |
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Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
dimethyl (2S)-2-[3-(furan-2-yl)prop-2-enoylamino]butanedioate |
InChI |
InChI=1S/C13H15NO6/c1-18-12(16)8-10(13(17)19-2)14-11(15)6-5-9-4-3-7-20-9/h3-7,10H,8H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
CCHKTSJOPFVVDD-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)C=CC1=CC=CO1 |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
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